An In-Depth Technical Guide to the Predicted Chemical Properties of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid
An In-Depth Technical Guide to the Predicted Chemical Properties of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid
Disclaimer: The compound [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is not extensively documented in publicly available scientific literature. This guide, therefore, presents a predictive analysis of its chemical properties based on the well-established characteristics of its constituent chemical moieties: a cyclopropyl group, a 1-phenyl-propyl group, and an N-substituted amino acid core. All protocols and data are representative of methodologies used for analogous structures.
Introduction and Structural Elucidation
[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is a chiral, N-substituted, non-proteinogenic amino acid. Its structure integrates three key functional groups that are of significant interest in medicinal chemistry and drug development:
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A Cyclopropyl Ring: This moiety introduces conformational rigidity and is known to enhance metabolic stability. The high ring strain of cyclopropane results in unique electronic properties and bond characteristics.[1][2][3][4][5]
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A 1-Phenyl-propyl Group: This chiral substituent is expected to confer specific steric and electronic properties, influencing the molecule's interaction with biological targets. Structurally related phenylpropylamines are known to exhibit pharmacological activity, often as monoamine releasing agents.[6][7][8]
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An Amino Acid Backbone: The carboxylic acid and tertiary amine functionalities provide sites for ionization and potential salt formation, governing the molecule's solubility and pharmacokinetic profile.
The presence of two chiral centers—one on the 1-phenyl-propyl group and the alpha-carbon of the original amino acid (if not glycine)—suggests the existence of multiple stereoisomers, each potentially possessing distinct biological activities.
Figure 2: Proposed two-step reductive amination synthetic workflow.
Hypothetical Experimental Protocol (based on reductive amination of amino esters):
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Step 1: N-Cyclopropylation:
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Dissolve glycine methyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM).
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Add cyclopropanone (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
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Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclopropyl glycine methyl ester. Purify via column chromatography.
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Step 2: N-(1-phenyl-propyl)ation:
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Dissolve the purified N-cyclopropyl glycine methyl ester (1.0 eq) in DCM.
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Add 1-phenyl-1-propanone (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).
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Stir at room temperature for 24-48 hours.
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Work up as described in Step 1 to yield the crude diester product.
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Step 3: Hydrolysis:
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Dissolve the purified [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid methyl ester in a mixture of THF and water.
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Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by LC-MS).
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Neutralize the reaction mixture with 1N HCl to the isoelectric point (estimated pH 6-7) to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
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Analytical Characterization
Confirmation of the structure, purity, and stereochemistry of the synthesized compound is essential.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will be used to confirm the connectivity of the atoms. Key signals would include the characteristic upfield protons of the cyclopropyl ring (~0.5-1.0 ppm) and the aromatic protons of the phenyl group (~7.2-7.4 ppm).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.
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Chiral Chromatography: The separation and quantification of the different stereoisomers are critical.
Protocol for Chiral Analysis by LC-MS/MS:
Given the lack of a strong chromophore, derivatization or the use of a chiral column with mass spectrometric detection is recommended. [9][10]
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Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
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Column: A protein-based or cyclodextrin-based chiral stationary phase column suitable for separating amine enantiomers. [9]3. Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate) to ensure good ionization for MS detection.
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Derivatization (Optional): Pre-column derivatization with a chiral reagent like OPA/N-acetyl-L-cysteine can create diastereomers that are separable on a standard C18 column. [11]5. Detection: Mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. The transition from the precursor ion (M+H)⁺ to a characteristic product ion would be monitored.
Predicted Biological and Pharmacological Properties
Metabolic Stability
The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. [12]The C-H bonds of the cyclopropyl ring have a high bond dissociation energy, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes. [12]However, if the cyclopropyl group is directly attached to an amine, it can sometimes be susceptible to CYP-mediated bioactivation, leading to reactive intermediates. [12]Therefore, while increased stability is predicted, experimental verification in liver microsomes or hepatocytes is necessary.
Potential Pharmacological Activity
The 1-phenyl-propylamine substructure is related to known monoamine modulators. For instance, 3-phenylpropylamine acts as a norepinephrine-dopamine releasing agent (NDRA). [8]The specific stereochemistry and substitution pattern of the target molecule will determine its affinity and efficacy at monoamine transporters (DAT, NET, SERT) or receptors.
Figure 3: Hypothesized signaling pathway based on the phenylpropylamine moiety.
Conclusion
While [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is not a well-characterized molecule, a detailed predictive analysis based on its structural components provides a strong foundation for future research. It is predicted to be a chiral, moderately lipophilic, zwitterionic compound. Its synthesis is feasible via standard organic chemistry techniques like reductive amination. The presence of the cyclopropyl group suggests enhanced metabolic stability, and the phenyl-propylamine moiety points towards potential activity as a modulator of monoamine neurotransmitter systems. This guide provides the necessary theoretical framework, experimental protocols, and analytical strategies to enable its synthesis, characterization, and subsequent investigation by researchers in drug discovery and development.
References
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- Hughes, A. B. (Ed.). (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Vol.1 – Origins and Synthesis of Amino Acids. WILEY-VCH Verlag GmbH & Co. KGaA.
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- ResearchGate. (2025, August 6). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF.
- Gignac, M. A., & Charette, A. B. (n.d.).
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